Lipophilicity (LogP) Advantage Over the Free Carboxylic Acid: 0.8 Log Unit Difference Enhances Membrane Permeability Potential
The target compound ethyl 3-(4-cyano-2-methoxy-phenoxy)propanoate possesses a predicted octanol-water partition coefficient (LogP) of approximately 1.90, as derived from the vendor-reported physicochemical profile . In contrast, its direct structural analog — the free carboxylic acid 3-(4-cyano-2-methoxyphenoxy)propanoic acid (CAS 115109-50-7) — displays a computed XLogP of 1.1 . This 0.8-log-unit increase in lipophilicity for the ethyl ester translates to a roughly 6.3-fold higher predicted partition into octanol, a surrogate for membrane bilayer partitioning, consistent with the well-established correlation between esterification and enhanced passive diffusion permeability [1].
| Evidence Dimension | Partition coefficient (LogP / XLogP) |
|---|---|
| Target Compound Data | LogP ≈ 1.90 (vendor-reported predicted value) |
| Comparator Or Baseline | 3-(4-Cyano-2-methoxyphenoxy)propanoic acid — XLogP = 1.1 (computed, chem960.com) |
| Quantified Difference | ΔLogP ≈ +0.8 (target minus free acid) |
| Conditions | Computational prediction; vendor LogP from Leyan product page; comparator XLogP from chem960.com database. |
Why This Matters
Higher LogP directly correlates with improved passive membrane permeability — a critical parameter for cell-based assays, intracellular target engagement, and in vivo bioavailability — making the ethyl ester the preferred entity for most biological screening campaigns relative to the free acid.
- [1] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010;5(3):235-248. (General principle: esterification increases LogP and membrane permeability). View Source
